Cas no 98639-99-7 (1H-Indole-3-acetic acid, 4,5-dichloro-)

1H-Indole-3-acetic acid, 4,5-dichloro- structure
98639-99-7 structure
Product Name:1H-Indole-3-acetic acid, 4,5-dichloro-
CAS No:98639-99-7
MF:C10H7Cl2NO2
MW:244.074080705643
CID:750525
PubChem ID:13419486
Update Time:2025-09-24

1H-Indole-3-acetic acid, 4,5-dichloro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-acetic acid, 4,5-dichloro-
    • 2-(4,5-dichloro-1H-indol-3-yl)acetic acid
    • CHEMBL232894
    • CS-0457813
    • (4,5-Dichloro-1H-indol-3-yl)acetic acid
    • JOHFBANJLDVFAY-UHFFFAOYSA-N
    • DTXSID80540232
    • 98639-99-7
    • SCHEMBL9755961
    • 4,5-dichloroindole-3-acetic acid
    • MDL: MFCD16610779
    • Inchi: 1S/C10H7Cl2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
    • InChI Key: JOHFBANJLDVFAY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2=C1C(CC(=O)O)=CN2)Cl

Computed Properties

  • Exact Mass: 242.9853839g/mol
  • Monoisotopic Mass: 242.9853839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 53.1Ų

1H-Indole-3-acetic acid, 4,5-dichloro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199000585-250mg
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid
98639-99-7 98%
250mg
$709.01 2023-08-31
Alichem
A199000585-500mg
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid
98639-99-7 98%
500mg
$1062.68 2023-08-31
Alichem
A199000585-1g
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid
98639-99-7 98%
1g
$1739.32 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528480-250mg
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid
98639-99-7 98%
250mg
¥9090.00 2024-04-23

Additional information on 1H-Indole-3-acetic acid, 4,5-dichloro-

1H-Indole-3-acetic acid, 4,5-dichloro-

1H-Indole-3-acetic acid, also known asindole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating various aspects of plant growth and development. The compound in question, 4,5-dichloro-1H-indole-3-acetic acid, is a chlorinated derivative of IAA. This molecule has garnered significant attention in recent years due to its unique properties and potential applications in both agricultural and biomedical fields.

The structure of 4,5-dichloro-1H-indole-3-acetic acid features a chlorinated indole ring attached to an acetic acid group. This structural modification introduces additional biological activity compared to the parent compound IAA. Recent studies have highlighted its potential as a plant growth regulator, particularly in promoting cell division and differentiation processes.

In the realm of biomedical research, this compound has shown promise in various applications, including cancer research and anti-inflammatory therapy. Its ability to modulate cellular pathways involved in proliferation and inflammation makes it a valuable tool for exploring novel therapeutic strategies.

Research into the effects of 4,5-dichloro-1H-indole-3-acetic acid has revealed its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, offering a promising avenue for the development of targeted therapies. Additionally, its role in modulating signaling pathways such as MAPK and NF-κB has been explored, further underscoring its therapeutic potential.

Another area of interest is its application in plant biotechnology. As a derivative of IAA, 4,5-dichloro-1H-indole-3-acetic acid exhibits enhanced stability and efficacy as a plant growth regulator. This makes it particularly useful in agricultural settings where precise control over plant growth is essential for maximizing yield and quality.

Recent advancements in sustainable agriculture have also turned to this compound for its potential to enhance crop resilience against environmental stressors. By leveraging its ability to regulate plant physiological processes, researchers aim to develop innovative solutions for improving food security in the face of climate change.

In summary, 4,5-dichloro-1H-indole-3-acetic acid is a multifaceted compound with significant potential in both agricultural and biomedical applications. Its unique structural features and biological activity make it a valuable subject for further research and development.

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